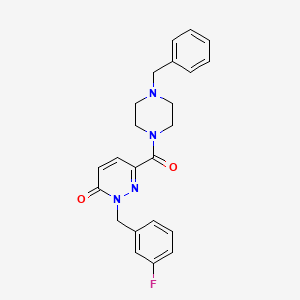

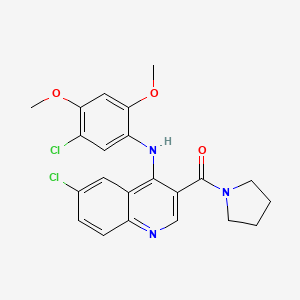

![molecular formula C18H21NO3 B2488699 甲基6-肉桂酰-6-氮杂螺[2.5]辛烷-1-羧酸酯 CAS No. 2035004-96-5](/img/structure/B2488699.png)

甲基6-肉桂酰-6-氮杂螺[2.5]辛烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" involves intricate chemical reactions that yield structurally complex molecules. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones leads to the formation of diazaspirocyclic compounds, showcasing the intricate synthetic routes employed to access this class of spirocyclic structures (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" has been elucidated through X-ray crystallography and other analytical techniques. These studies reveal the spirocyclic nature of the compounds, where the spiro linkage plays a crucial role in defining the three-dimensional conformation and, consequently, the chemical reactivity and physical properties of the molecules. For example, the structural analysis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates offers insight into the spatial arrangement of atoms within these molecules (Suter et al., 2000).

Chemical Reactions and Properties

"Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" and its analogs participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. The compound's reactivity is influenced by the presence of functional groups, such as the cinnamoyl moiety, which can undergo further transformations. The regioselective cycloaddition reactions, for example, demonstrate the compound's ability to engage in complex chemical processes, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

科学研究应用

合成和化学反应

已经在各种化学合成过程中探索了甲基6-肉桂酰基-6-氮杂螺[2.5]辛烷-1-羧酸甲酯及其衍生物。例如,它们已被用于合成甲基N-(1-氮杂-6-氧杂螺[2.5]辛-1-烯-2-基)-L-脯氨酸甲酯,这是一类在肽合成中有用的新型二肽合成子(Suter, Stoykova, Linden, & Heimgartner, 2000)。此外,这些化合物已参与区域选择性环加成反应,形成甲基5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸甲酯(Molchanov & Tran, 2013)。

药物研究

在药物研究领域,甲基6-肉桂酰基-6-氮杂螺[2.5]辛烷-1-羧酸甲酯的衍生物已被合成并评估其潜在的治疗应用。例如,从这些化合物合成的7-甲基-1,4-二氧-7-氮杂螺[4.5]癸烷已被评估其多巴胺激动剂活性(Brubaker & Colley, 1986)。

有机化学和材料科学

这些化合物还成为有机化学和材料科学的焦点,用于构建用于药物发现的多功能模块。从这些化合物合成的新型硫/氧杂-氮杂螺[3.4]辛烷,设计为结构多样的模块,已被合成(Li, Rogers-Evans, & Carreira, 2013)。

作用机制

The mechanism of action for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate” is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis.

安全和危害

The safety information for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

属性

IUPAC Name |

methyl 6-[(E)-3-phenylprop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-17(21)15-13-18(15)9-11-19(12-10-18)16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCWWLNBMQTPFQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

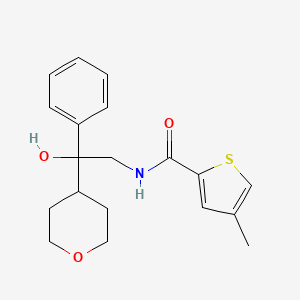

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)

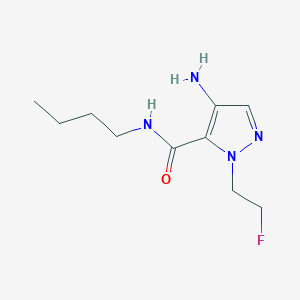

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

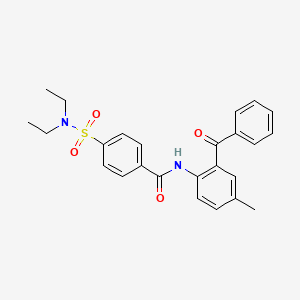

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)